molecular formula C15H15Cl2NO3 B15043814 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid

3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid

Cat. No.: B15043814
M. Wt: 328.2 g/mol
InChI Key: LVQFPCUAPXISCX-UHFFFAOYSA-N
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Description

3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid is a synthetic benzoic acid derivative featuring a cyclopropane ring substituted with a dichlorovinyl group and two methyl groups. The compound’s structure includes a carboxamido bridge linking the cyclopropane moiety to the benzoic acid backbone, distinguishing it from simpler carboxylic acid derivatives. Its synthesis likely involves coupling a cyclopropanecarboxylic acid chloride (e.g., 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid chloride, CAS 52314-67-7) with an aminobenzoic acid precursor, as suggested by analogous synthetic routes for related amides .

This compound shares structural similarities with pyrethroid metabolites and synthetic intermediates but is differentiated by its amide functional group.

Properties

Molecular Formula

C15H15Cl2NO3

Molecular Weight

328.2 g/mol

IUPAC Name

3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]benzoic acid

InChI

InChI=1S/C15H15Cl2NO3/c1-15(2)10(7-11(16)17)12(15)13(19)18-9-5-3-4-8(6-9)14(20)21/h3-7,10,12H,1-2H3,(H,18,19)(H,20,21)

InChI Key

LVQFPCUAPXISCX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=CC(=C2)C(=O)O)C=C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The initial step involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved by reacting a suitable alkene with a carbene precursor under controlled conditions.

    Introduction of the Dichlorovinyl Group: The dichlorovinyl group is introduced via a halogenation reaction, where the cyclopropane intermediate is treated with a halogenating agent such as chlorine or bromine.

    Amidation Reaction: The carboxamido group is introduced through an amidation reaction, where the intermediate is reacted with an amine derivative under appropriate conditions.

    Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the dichlorovinyl group is oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state, such as converting it to a vinyl group.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the cyclopropane ring or the benzoic acid moiety is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of vinyl derivatives.

    Substitution: Formation of substituted cyclopropane or benzoic acid derivatives.

Scientific Research Applications

3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The dichlorovinyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications/Context
3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid C₁₆H₁₆Cl₂N₂O₃ (inferred) ~343.2 Benzoic acid, carboxamide, dichlorovinyl Synthetic intermediate or potential metabolite
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) C₈H₁₀Cl₂O₂ 209.07 Cyclopropanecarboxylic acid, dichlorovinyl Pyrethroid metabolite (e.g., permethrin)
Cypermethrin C₂₂H₁₉Cl₂NO₃ 416.30 Ester, cyano-phenoxybenzyl, dichlorovinyl Broad-spectrum insecticide
3-Phenoxybenzoic acid (PBAcid) C₁₃H₁₀O₃ 214.22 Benzoic acid, phenoxy Pyrethroid metabolite (e.g., cypermethrin)

Environmental and Metabolic Behavior

  • Target Compound: No direct environmental data is available.
  • DCCA : Frequently detected as a urinary metabolite in humans exposed to pyrethroids but absent in some wastewater studies, suggesting variability in environmental fate or analytical detection thresholds .
  • 3-Phenoxybenzoic Acid (PBAcid): A common pyrethroid metabolite with widespread environmental presence due to ester hydrolysis. Conjugates like N-(3-phenoxybenzoyl)taurine highlight its metabolic complexity .

Toxicological and Functional Insights

  • Target Compound : The amide group may reduce acute toxicity compared to pyrethroids, as esters (e.g., cypermethrin) are neurotoxic via sodium channel modulation. However, the dichlorovinyl group raises concerns about bioaccumulation .
  • DCCA : Less toxic than parent pyrethroids but implicated in chronic exposure effects, such as neurocognitive deficits in farmworkers .
  • Flumethrin/Heptafluthrin : Pyrethroid derivatives with structural parallels to DCCA; their fluorine substitutions enhance photostability and insecticidal potency .

Research Findings and Data Gaps

  • Metabolic Pathways : Analogous to pyrethroids, the compound may undergo hydrolysis or conjugation, but specific pathways remain unstudied .

Biological Activity

3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid, also known as a derivative of cyclopropanecarboxylic acid, has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₈H₁₀Cl₂O₂
  • Molecular Weight : 209.07 g/mol
  • CAS Number : 59042-49-8

Structural Representation

ComponentDescription
Cyclopropane Ring Contains a carboxyl group
Chlorovinyl Group Two chlorine atoms attached to vinyl
Benzoic Acid Moiety Provides additional functional properties

Research indicates that the compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Insecticidal Properties : The compound's structural similarity to known insecticides implies possible use in pest control.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzoic acid, including similar compounds, showed significant inhibitory effects on bacterial growth (PMID: 31557052) .
  • Insecticidal Activity :
    • Research conducted on insect repellents indicates that compounds with a dichlorovinyl group can enhance insecticidal properties. For instance, studies on related compounds have shown strong activity against Aedes aegypti, suggesting potential applications in vector control (Science.gov) .
  • Toxicological Assessments :
    • Toxicological profiles indicate that exposure to similar chlorinated compounds can lead to neurotoxic effects in non-target organisms. The interaction with cholinergic systems has been documented in various studies, emphasizing the need for careful evaluation of safety profiles (PubMed) .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialSubstituted benzoic acidsInhibition of bacterial growthPMID: 31557052
InsecticidalDEET and other insecticidesIncreased mortality in mosquitoesScience.gov
NeurotoxicityChlorinated compoundsCholinesterase inhibitionPubMed

Future Directions and Applications

The exploration of this compound could lead to significant advancements in both pharmaceutical and agricultural fields. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its biological effects.
  • Formulation Development : Creating effective formulations for use in antimicrobial and insecticidal applications.
  • Safety Evaluations : Conducting comprehensive toxicological assessments to ascertain safety for human and environmental health.

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